Cas no 1805512-78-0 (3-Cyano-2-ethyl-6-mercaptobenzoic acid)

3-Cyano-2-ethyl-6-mercaptobenzoic acid is a versatile heterocyclic compound featuring a cyano group, ethyl substituent, and a thiol functionality on a benzoic acid scaffold. Its unique structure enables applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry due to its dual reactivity (carboxylic acid and thiol groups). The compound’s electron-withdrawing cyano group enhances electrophilic reactivity, while the thiol moiety facilitates metal chelation or disulfide formation. Its ethyl group contributes to improved lipophilicity, influencing solubility and binding properties. This makes it valuable for designing bioactive molecules or catalysts. High purity grades ensure consistent performance in synthetic workflows.
3-Cyano-2-ethyl-6-mercaptobenzoic acid structure
1805512-78-0 structure
商品名:3-Cyano-2-ethyl-6-mercaptobenzoic acid
CAS番号:1805512-78-0
MF:C10H9NO2S
メガワット:207.248961210251
CID:5010398

3-Cyano-2-ethyl-6-mercaptobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Cyano-2-ethyl-6-mercaptobenzoic acid
    • インチ: 1S/C10H9NO2S/c1-2-7-6(5-11)3-4-8(14)9(7)10(12)13/h3-4,14H,2H2,1H3,(H,12,13)
    • InChIKey: XADRGRJULBZIAS-UHFFFAOYSA-N
    • ほほえんだ: SC1=CC=C(C#N)C(=C1C(=O)O)CC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 62.1

3-Cyano-2-ethyl-6-mercaptobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010002186-1g
3-Cyano-2-ethyl-6-mercaptobenzoic acid
1805512-78-0 97%
1g
1,475.10 USD 2021-07-06

3-Cyano-2-ethyl-6-mercaptobenzoic acid 関連文献

3-Cyano-2-ethyl-6-mercaptobenzoic acidに関する追加情報

Introduction to 3-Cyano-2-ethyl-6-mercaptobenzoic acid (CAS No. 1805512-78-0)

3-Cyano-2-ethyl-6-mercaptobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805512-78-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzoic acid core with substituents including a cyano group, an ethyl group, and a thiol moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 3-Cyano-2-ethyl-6-mercaptobenzoic acid imparts distinct reactivity, making it a versatile building block in medicinal chemistry. The presence of the cyano group (-CN) enhances its ability to participate in nucleophilic addition reactions, while the thiol (-SH) group allows for Michael additions and disulfide bond formations. These characteristics are particularly useful in the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Cyano-2-ethyl-6-mercaptobenzoic acid and its derivatives. Research has demonstrated that modifications to this scaffold can lead to compounds with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, suggesting their potential as anticancer agents.

One notable area of research involves the use of 3-Cyano-2-ethyl-6-mercaptobenzoic acid in the development of inhibitors for polyphenol oxidase enzymes. These enzymes play a crucial role in oxidative stress-related diseases, and inhibiting their activity has been linked to therapeutic benefits. The thiol group in 3-Cyano-2-ethyl-6-mercaptobenzoic acid provides a reactive site for designing molecules that can modulate polyphenol oxidase activity, offering a new approach to treating conditions such as age-related macular degeneration and certain types of dermatitis.

Furthermore, the cyano group in 3-Cyano-2-ethyl-6-mercaptobenzoic acid has been investigated for its ability to enhance drug delivery systems. By incorporating this moiety into nanoparticles or liposomes, researchers aim to improve the bioavailability and targeted delivery of therapeutic agents. This approach has shown particular promise in oncology, where precise delivery of chemotherapeutic drugs is critical for maximizing efficacy while minimizing side effects.

The synthesis of 3-Cyano-2-ethyl-6-mercaptobenzoic acid typically involves multi-step organic reactions, starting from commercially available benzoic acid derivatives. Key steps include functional group transformations such as cyanation, ethylation, and thiolation. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic strategies highlight the compound's importance as a synthetic intermediate in industrial-scale pharmaceutical production.

From a computational chemistry perspective, molecular modeling studies on 3-Cyano-2-ethyl-6-mercaptobenzoic acid have provided insights into its interactions with biological targets. These studies have helped researchers optimize the compound's structure for better pharmacokinetic properties. For example, computational analysis has revealed that tweaking the spatial arrangement of substituents can significantly enhance binding affinity to protein receptors, which is crucial for drug design.

The environmental impact of synthesizing and using 3-Cyano-2-ethyl-6-mercaptobenzoic acid is another area of consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional approaches. Such innovations align with global efforts to promote sustainable chemistry practices.

In conclusion, 3-Cyano-2-ethyl-6-mercaptobenzoic acid (CAS No. 1805512-78) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its potential, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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